2-Methylglutaric acid
Overview
Description
2-Methylglutaric acid: is an organic compound with the molecular formula C6H10O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH) This compound is structurally related to glutaric acid, with a methyl group attached to the second carbon atomThis compound is a white to almost white crystalline powder and is used in various chemical and pharmaceutical research applications .
Mechanism of Action
- 2-Methylglutaric acid , also known as alpha-methylglutarate or 2-methylpentanedioate , belongs to the class of methyl-branched fatty acids . These are fatty acids with an acyl chain that has a methyl branch .
- Inhibition of Hydroxymethylglutaryl CoA Reductase (HMGCR) : this compound interferes with enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A (HMG-CoA) . HMGCR is the rate-limiting enzyme in cholesterol biosynthesis .
- Other Metabolic Pathways : Beyond cholesterol, this compound may impact other pathways due to its structural similarity to glutaric acid. These pathways include amino acid metabolism, glucosinolate, flavonoid, alkaloid, and gibberellin (GA) metabolism .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-Methylglutaric acid plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL), which is involved in the leucine catabolic pathway . This interaction is crucial for the conversion of this compound into other metabolites, influencing the overall metabolic flux.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce lipid peroxidation and decrease the activities of glutathione peroxidase and citric acid cycle enzymes, suggesting bioenergetic and redox disruption . These effects can lead to changes in cellular function, impacting processes such as energy production and oxidative stress response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is known to inhibit the activity of hydroxymethylglutaryl-CoA reductases, which are the rate-limiting enzymes in the biosynthesis of cholesterol . This inhibition can lead to changes in gene expression and metabolic pathways, affecting the overall cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the experimental phase diagram of submicron this compound and ammonium sulfate aerosol particles indicates that nucleation kinetics are responsible for the observed lower separation relative humidities in submicron aerosol particles . This suggests that the temporal evolution of this compound can impact its biochemical properties and interactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways, while at higher doses, it can cause toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and bioenergetic dysfunction in neonatal rats . These findings highlight the importance of dosage in determining the overall impact of this compound on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and the leucine catabolic pathway. It interacts with enzymes such as 3-hydroxy-3-methylglutaryl-CoA lyase and hydroxymethylglutaryl-CoA reductases, influencing the levels of metabolites and the overall metabolic flux . These interactions are crucial for maintaining cellular homeostasis and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can affect its activity and function, influencing cellular processes such as energy production and oxidative stress response .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is primarily localized within the cytoplasm and mitochondria, where it participates in metabolic reactions. The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, affecting its biochemical properties and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylglutaric acid can be synthesized through several methods. One common method involves the reaction of 1,3-dibromobutane with potassium cyanide to form 2-methylglutaronitrile, which is then hydrolyzed to produce this compound. The reaction conditions typically involve heating the nitrile in the presence of a strong acid, such as hydrochloric acid, to facilitate the hydrolysis process .
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure complete oxidation and high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methylglutaric acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce acetic acid and other smaller carboxylic acids.
Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the methyl group can be substituted with halogens or other functional groups through halogenation or other substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), halogenating agents
Major Products Formed:
Oxidation: Acetic acid, smaller carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Methylglutaric acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. .
Biology: It is studied for its role as a mammalian metabolite and its involvement in metabolic pathways.
Industry: It is used as an intermediate in the production of various chemicals and materials.
Comparison with Similar Compounds
Glutaric acid: Similar structure but lacks the methyl group on the second carbon atom.
3-Methylglutaric acid: The methyl group is attached to the third carbon atom instead of the second.
2,2-Dimethylglutaric acid: Contains two methyl groups attached to the second carbon atom.
3,3-Dimethylglutaric acid: Contains two methyl groups attached to the third carbon atom
Uniqueness: 2-Methylglutaric acid is unique due to the specific positioning of the methyl group on the second carbon atom, which influences its chemical reactivity and physical properties. This structural difference can lead to variations in its metabolic pathways and interactions with enzymes compared to other similar compounds .
Properties
IUPAC Name |
2-methylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021632 | |
Record name | 2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
908 mg/mL | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
617-62-9, 18069-17-5 | |
Record name | 2-Methylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyleneglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-Methylpentanedioic acid | |
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Record name | 2-methylglutaric acid | |
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Record name | 2-Methylglutaric Acid | |
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Record name | 2-METHYLGLUTARIC ACID, (±)- | |
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Record name | 2-Methylglutaric acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methylglutaric acid?
A1: The molecular formula of this compound is C6H10O4, and its molecular weight is 146.14 g/mol. []
Q2: How can this compound be characterized structurally?
A2: Beyond its molecular formula and weight, this compound can be characterized using techniques like X-ray crystallography, which reveals its crystal structure and molecular packing. [] Additionally, infrared (IR) spectroscopy helps identify functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy provides insights into its structure and connectivity.
Q3: Can this compound be used as a building block for polymers?
A3: Yes, this compound can be used to synthesize α,ω-dihydroxy terminated polyester oligomers. These oligomers are then used to create segmented polyurethanes with desirable properties like high elongation. [] This is particularly relevant as this compound is a readily available industrial byproduct.
Q4: Does the methyl group in this compound affect the properties of polymers it forms?
A4: Yes, the methyl side group in this compound disrupts crystallization in the soft domains of derived polyurethanes. This results in significantly higher ultimate elongation compared to analogous polyurethanes synthesized from adipic acid. []
Q5: Are there any specific morphological observations in aerosol studies involving this compound?
A5: Research shows that aerosol droplets containing this compound, along with other dicarboxylic acids, mixed with ammonium sulfate and water, can exhibit partially engulfed configurations during liquid-liquid phase separation. This is in contrast to the core-shell morphology observed in systems without dicarboxylic acids. []
Q6: Can this compound be synthesized from other naturally occurring compounds?
A6: Yes, this compound can be synthesized from (-)-myodesmone, a toxic furanoid sesquiterpene ketone found in certain varieties of Myoporum deserti and M. acuminatum plants. []
Q7: What is the role of this compound in the degradation of sodium acrylate oligomers?
A7: Arthrobacter sp. strain NO-18, a bacterium capable of degrading sodium acrylate oligomers, utilizes this compound as a metabolic intermediate during the breakdown process. This suggests a role for this compound in the microbial assimilation of acrylic units. []
Q8: Is this compound found in environmental samples?
A8: Yes, this compound has been identified in Neogene sediment samples from the Shinjo basin in Japan. Notably, it was found as a racemic mixture, suggesting a geological origin rather than a biological source. []
Q9: Can bacteria degrade this compound?
A9: Yes, Nocardia cyriacigeorgica, a bacterium isolated from oil-polluted sand, can utilize this compound as a metabolite during the degradation of pristane, a branched-chain alkane found in crude oil. []
Q10: Is this compound involved in any biological processes?
A10: Research indicates that this compound is a potential biomarker for nephropathogenic infectious bronchitis virus (NIBV) infection in chickens. Its levels were significantly altered in the bursa of Fabricius of infected chickens, suggesting a potential role in the host's metabolic response to the virus. []
Q11: Does this compound play a role in plant metabolism?
A11: Studies on Lycium barbarum L. (wolfberry) revealed that this compound is among the metabolites that increase with increasing nitrogen application. This suggests a potential involvement in the plant's nitrogen metabolism and response to nitrogen availability. []
Q12: Can this compound be used to understand biological processes in marine organisms?
A12: Research comparing a thermotolerant strain of Apostichopus japonicus (sea cucumber) with a common strain found significant differences in the gut microbiome and metabolome under high summer temperatures. Notably, this compound was identified as a potential metabolic marker for differentiating the thermotolerant strain, suggesting its potential role in thermal adaptation and stress response in this species. []
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